1-(2-(((Diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid
Overview
Description
This compound is a selective inhibitor of GABA uptake by GABA transporter 1 . It has been studied for its potential anticonvulsant properties .
Molecular Structure Analysis
The molecular formula of this compound is C37H41N3O6. Its average mass is 623.738 Da and its monoisotopic mass is 623.299561 Da .Scientific Research Applications
GABA Transporter-1 (GAT-1) Antagonist
NO-711 hydrochloride is suitable for use as a γ-aminobutyric acid (GABA) transporter-1 (GAT-1) antagonist . It inhibits the uptake of GABA, a neurotransmitter that plays a key role in inhibitory signaling in the brain .
GABA Uptake Inhibitor
In addition to being a GAT-1 antagonist, NO-711 hydrochloride also acts as a GABA uptake inhibitor . By inhibiting the reuptake of GABA, it increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects .
Blood-Brain Barrier Permeability
NO-711 is a potent and selective GABA uptake inhibitor that crosses the blood-brain barrier . This property makes it particularly useful in research involving the central nervous system .
Seizure Disorders
NO-711 hydrochloride has been shown to inhibit clonic seizures induced by pentylenetetrazole (PTZ) or DMCM in mice . It also inhibits audiogenic tonic seizures in mice and PTZ-induced tonic seizures in rats .
Neuropathic Pain
Intrathecal administration of NO-711 (100 or 200 µg/animal) decreases mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain induced by chronic constriction injury (CCI) . This suggests potential applications in pain research .
Selectivity Over Other Transporters and Receptors
NO-711 is selective for GAT-1 over human GAT-3 and BGT-3, rat GAT-2, and a panel of 21 receptors and ion channels . This selectivity makes it a valuable tool for studying the specific role of GAT-1 in various physiological and pathological processes .
Mechanism of Action
Target of Action
NO-711 hydrochloride, also known as 1-(2-(((Diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid or NNC 711, is a potent and selective inhibitor of the γ-aminobutyric acid (GABA) transporter-1 (GAT-1) . GAT-1 is primarily responsible for the reuptake of GABA, the chief inhibitory neurotransmitter in the mammalian central nervous system .
Mode of Action
NO-711 hydrochloride acts by inhibiting GAT-1, thereby preventing the reuptake of GABA . This inhibition increases the level of GABA in the synaptic cleft, enhancing GABAergic neurotransmission .
Biochemical Pathways
By inhibiting GAT-1, NO-711 hydrochloride affects the GABAergic neurotransmission pathway . The increase in synaptic GABA levels leads to enhanced activation of GABA receptors, resulting in increased inhibitory effects on neuronal activity .
Pharmacokinetics
NO-711 hydrochloride is a potent GABA uptake inhibitor that crosses the blood-brain barrier . Its solubility in water at 60 °C is 10 mg/mL, indicating good solubility . .
Result of Action
The primary molecular effect of NO-711 hydrochloride is the increased level of GABA in the synaptic cleft due to the inhibition of GAT-1 . This leads to enhanced GABAergic neurotransmission, which can result in anticonvulsant and analgesic effects, as well as cognition-enhancing activity .
properties
IUPAC Name |
1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3.ClH/c24-21(25)19-12-7-13-23(16-19)14-15-26-22-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18;/h1-6,8-12H,7,13-16H2,(H,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYRTEYMUTWJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163126 | |
Record name | 1-(2-(((Diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NO-711 hydrochloride | |
CAS RN |
145645-62-1 | |
Record name | Nnc 711 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145645621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-(((Diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NNC-711 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/500M0G931K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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